molecular formula C20H19N5O3 B2826741 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1358987-13-9

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2826741
CAS No.: 1358987-13-9
M. Wt: 377.404
InChI Key: KYYAZOGKFDPZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide features a triazoloquinoxaline core substituted with an ethyl group at position 1 and an oxo group at position 4. The acetamide side chain is linked to a 2-methoxyphenyl group, imparting unique electronic and steric properties. Its molecular formula is estimated as C₂₀H₂₀N₅O₃ (MW ≈ 378.4 g/mol), with the ethyl and methoxy groups enhancing lipophilicity compared to simpler analogs .

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-3-17-22-23-19-20(27)24(14-9-5-6-10-15(14)25(17)19)12-18(26)21-13-8-4-7-11-16(13)28-2/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYAZOGKFDPZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. The starting materials are often quinoxaline derivatives, which undergo a series of reactions including nitration, reduction, and cyclization to form the triazoloquinoxaline core. The final step involves acylation with 2-methoxyphenyl acetic acid under acidic or basic conditions.

Industrial Production Methods: : Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and solvent selection are key factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound is prone to various reactions, including:

  • Oxidation: : Can lead to the formation of quinoxaline N-oxides.

  • Reduction: : Reduction can modify the triazoloquinoxaline core.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in presence of bases.

Major Products Formed: : The products depend on the specific reaction conditions but generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide has been explored for:

  • Chemical Research: : As a precursor for synthesizing other complex molecules.

  • Biological Studies: : Evaluated for its potential as an antimicrobial, antiviral, and anticancer agent.

  • Medical Applications: : Investigated for its effects on various biochemical pathways and potential therapeutic uses.

  • Industrial Uses: : In the development of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its biological effects primarily through interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary but often involve the inhibition of key biological processes or activation of signaling pathways that lead to desired biological outcomes.

Comparison with Similar Compounds

Substituent Variations in Triazoloquinoxaline Derivatives

The table below highlights key structural and physicochemical differences between the target compound and related triazoloquinoxaline derivatives:

Compound Name R₁ (Triazolo Position 1) Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Ethyl 2-Methoxyphenyl ~378.4 Enhanced lipophilicity; electron-donating methoxy group improves solubility
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide Methyl 4-Chlorophenyl 367.79 Chlorine increases electron-withdrawing effects; higher logP vs. target
N-(4-Chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide None (unsubstituted) 4-Chlorophenyl 353.78 (estimated) Reduced steric hindrance; potential for higher metabolic stability
N-(3-Methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide Propyl 3-Methylphenyl 392.5 (estimated) Propyl increases lipophilicity; m-tolyl enhances steric bulk

Key Observations :

  • Aryl Group Effects : The 2-methoxyphenyl group in the target compound offers electron-donating properties, contrasting with the electron-withdrawing 4-chlorophenyl in . This may influence binding affinity in receptor-mediated activities.
  • Spectral Data : NMR shifts for methyl (δ ~2.5 ppm) and ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.0 ppm for CH₂) groups differentiate analogs . HRMS data (e.g., m/z 367.0836 for ) confirms structural variations .

Core Heterocycle Modifications: Triazoloquinoxaline vs. Indazoloquinoxaline

Compounds in feature indazolo[2,3-a]quinoxaline cores, differing from the triazoloquinoxaline scaffold:

Compound (from ) Core Structure Acetamide Substituent Key Spectral Data (¹H NMR)
N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5-yl)-2-phenylacetamide (6b) Indazoloquinoxaline Phenyl + tert-butyl Aromatic protons: δ 7.2–7.8 ppm; tert-butyl: δ 1.4 ppm
N-(tert-butyl)-2-(4-methoxyphenyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5-yl)acetamide (6e) Indazoloquinoxaline 4-Methoxyphenyl + tert-butyl Methoxy: δ 3.8 ppm; aromatic: δ 6.8–7.3 ppm

Key Observations :

  • The indazoloquinoxaline core introduces additional nitrogen atoms, altering hydrogen-bonding capacity and π-π stacking interactions compared to triazoloquinoxaline.
  • Bulkier substituents (e.g., tert-butyl in 6b) reduce solubility but may enhance target selectivity .

Pharmacological Context: Triazoloquinazolinones

highlights 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones as H₁-antihistaminic agents. Compared to the target compound:

  • Structural Divergence: Quinazolinone cores replace quinoxaline, modifying electron distribution and binding pocket compatibility.
  • Activity Insights: The 1-methyl substituent in triazoloquinazolinones correlates with H₁ receptor affinity (IC₅₀ ~10 nM), suggesting that ethyl/propyl groups in triazoloquinoxalines may similarly modulate activity .

Biological Activity

The compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which has gained attention for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent studies.

Synthetic Pathways

The synthesis of compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold typically involves several key steps:

  • Formation of the Triazole Ring : The initial step often involves the reaction of hydrazines with quinoxaline derivatives.
  • Functionalization : Subsequent reactions introduce various functional groups to enhance biological activity.
  • Final Derivatization : The introduction of aromatic moieties, such as methoxyphenyl groups, is crucial for improving pharmacological properties.

These synthetic routes have been optimized to yield high-purity compounds suitable for biological evaluation .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Antifungal Activity : Some derivatives have also been evaluated against fungal species and demonstrated potent antifungal activity .

Anticonvulsant Properties

Research has indicated that compounds similar to this compound may act as AMPA receptor antagonists. This activity suggests potential use in treating epilepsy and other CNS disorders characterized by excitatory neurotransmitter overactivity .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazoloquinoxaline derivatives:

  • Cell Line Studies : Compounds have been tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing significant antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Inhibition of Aromatase : Some derivatives have been identified as aromatase inhibitors, which could be beneficial in treating hormone-dependent cancers such as breast cancer .

Case Studies

A recent investigation assessed a series of triazoloquinoxaline derivatives for their biological activities:

  • Study Design : Compounds were synthesized and subjected to in vitro testing against bacterial strains and cancer cell lines.
  • Findings : The study reported that several compounds exhibited promising antibacterial and anticancer activities with low cytotoxicity towards non-cancerous cells.

Summary of Findings

Activity TypeObserved EffectsReferences
AntibacterialEffective against Gram-positive/negative bacteria
AntifungalPotent against various fungal species
AnticonvulsantAMPA receptor antagonism
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. Challenges :

  • Purification : Use of column chromatography or recrystallization to isolate the compound from byproducts .
  • Yield Optimization : Catalysts (e.g., Pd for cross-coupling) and controlled temperatures (60–80°C) improve efficiency .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Core CyclizationH2SO4, 70°C, 12h45–60
Ethyl Group AttachmentEthyl bromide, K2CO3, DMF, RT70–85
Acetamide CouplingEDC/HOBt, DCM, 24h50–65

Basic: What spectroscopic and analytical techniques are optimal for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR identifies protons/carbons near electronegative groups (e.g., methoxy, triazole). For example, the methoxy proton signal appears at δ 3.8–4.0 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 406.15) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Best Practice : Combine multiple techniques to resolve ambiguities (e.g., NOESY for stereochemistry) .

Basic: How can researchers design in vitro assays to evaluate the compound’s biological activity?

Methodological Answer:

  • Anticancer Activity :
    • Cell Viability Assays : Use MTT/WST-1 on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Enzyme Inhibition :
    • COX-1/COX-2 Inhibition : Measure prostaglandin E2 (PGE2) levels via ELISA .
  • Antibacterial Screening :
    • MIC Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Data Interpretation : Compare dose-response curves and use positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How can mechanistic studies elucidate the compound’s interaction with molecular targets?

Methodological Answer:

  • Molecular Docking :
    • Use software (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or DNA topoisomerases. The triazole ring may form hydrogen bonds with catalytic residues .
  • Enzyme Kinetics :
    • Measure inhibition constants (Ki) via Lineweaver-Burk plots for competitive/non-competitive binding .
  • Western Blotting :
    • Validate pathway modulation (e.g., apoptosis markers like caspase-3) .

Case Study : Fluorophenyl analogs showed enhanced kinase inhibition due to halogen bonding .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell line passage number, solvent DMSO concentration) .
  • Substituent Analysis : Compare analogs with halogen (F/Cl) vs. methoxy groups. For example:

Q. Table 2: Substituent Impact on COX-2 Inhibition

SubstituentCOX-2 Inhibition (%)Source
2-Methoxyphenyl68
3-Fluorophenyl82
4-Ethoxyphenyl55
  • Statistical Tools : Use ANOVA to assess significance of activity differences .

Advanced: What computational strategies optimize lead compound derivatives for enhanced efficacy?

Methodological Answer:

  • QSAR Modeling :
    • Correlate electronic parameters (Hammett σ) with bioactivity to guide substituent selection .
  • ADMET Prediction :
    • Tools like SwissADME predict pharmacokinetics (e.g., logP <5 for oral bioavailability) .
  • Free-Energy Perturbation (FEP) :
    • Simulate binding energy changes for substituent modifications (e.g., ethyl → propyl) .

Case Study : Methylation at the triazole N-position improved metabolic stability in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.